(S)-6-(Aminomethyl)-1-benzylpiperidin-2-one
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Overview
Description
(S)-6-(Aminomethyl)-1-benzylpiperidin-2-one is a chiral compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Aminomethyl)-1-benzylpiperidin-2-one can be achieved through several methods. One common approach involves the use of a piperidine derivative as a starting material. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(Aminomethyl)-1-benzylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
(S)-6-(Aminomethyl)-1-benzylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (S)-6-(Aminomethyl)-1-benzylpiperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-(Aminomethyl)-1-benzylpiperidin-2-one: A non-chiral analog with similar structural features.
1-Benzylpiperidin-2-one: Lacks the aminomethyl group but shares the piperidine and benzyl moieties.
6-(Aminomethyl)piperidin-2-one: Lacks the benzyl group but retains the aminomethyl and piperidine structures.
Uniqueness
(S)-6-(Aminomethyl)-1-benzylpiperidin-2-one is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
(6S)-6-(aminomethyl)-1-benzylpiperidin-2-one |
InChI |
InChI=1S/C13H18N2O/c14-9-12-7-4-8-13(16)15(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1 |
InChI Key |
KHZBCFFMUHHWGJ-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C(=O)C1)CC2=CC=CC=C2)CN |
Canonical SMILES |
C1CC(N(C(=O)C1)CC2=CC=CC=C2)CN |
Origin of Product |
United States |
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